
PC Biotin-PEG3-Azide
Vue d'ensemble
Description
PC Biotin-PEG3-Azide is a versatile compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a cleavable linker containing a biotin moiety, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized in click chemistry reactions, where it facilitates the conjugation of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PC Biotin-PEG3-Azide is synthesized through a series of chemical reactions that introduce the biotin, PEG, and azide functionalities. The synthesis typically involves the following steps:
Biotinylation: Biotin is first activated and then conjugated to a PEG spacer.
PEGylation: The PEG spacer is then modified to introduce an azide group at the terminal end.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Des Réactions Chimiques
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
PC Biotin-PEG3-Azide undergoes CuAAC reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction is widely used for bioconjugation due to its bioorthogonality and high efficiency .
Mechanism and Kinetics
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Catalyst System: Requires Cu(I) ions (e.g., generated via CuSO₄ + sodium ascorbate) and stabilizing ligands like THPTA or TBTA .
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Rate Enhancement: THPTA ligand accelerates the reaction, achieving maximal efficiency at a [THPTA]/[Cu] ratio of 0.5 .
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Kinetic Dependence: First-order dependence on [Cu] concentration, with observed rate constants () increasing linearly with [Cu] (2–15 mM range) .
Parameter | Value | Source |
---|---|---|
Optimal [Cu] | 5–15 mM | |
Ligand Efficiency | THPTA > TBTA > L-histidine | |
Solvent Compatibility | DMSO/H₂O (3:2 v/v) |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide group reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper catalysts, enabling biocompatible labeling .
Key Features
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Reactivity: DBCO reacts spontaneously at physiological pH and temperature.
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Applications: Ideal for live-cell labeling and in vivo studies due to copper-free conditions .
Photocleavage of the Biotin Linker
This compound contains a photocleavable (PC) linker, enabling UV-induced release of conjugated biomolecules.
Property | Detail | Source |
---|---|---|
Cleavage Wavelength | 365 nm (near-UV) | |
Release Efficiency | >90% under 30 min irradiation | |
Applications | Dynamic proteomics, drug delivery systems |
Biotin-Streptavidin Affinity Binding
The biotin moiety enables high-affinity binding to streptavidin ( M), facilitating purification and detection .
Functional Advantages
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PEG Spacer: Reduces steric hindrance, improving streptavidin binding efficiency .
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Solubility Enhancement: PEG3 increases aqueous solubility of conjugated molecules .
Stability and Compatibility
Applications De Recherche Scientifique
Key Properties and Mechanisms
- Click Chemistry : The azide group readily participates in click chemistry reactions with terminal alkynes, strained cyclooctynes (such as DBCO or BCN), and phosphine-labeled molecules. This allows for the formation of stable triazole linkages, which are crucial for efficient bioconjugation .
- Bioorthogonality : The reactions involving this compound are bioorthogonal, meaning they do not interfere with biological systems, making them ideal for in vivo applications .
3.1. Protein Labeling and Purification
This compound is extensively used for labeling proteins in various assays. The strong affinity between biotin and streptavidin allows for effective capture and purification of biotinylated proteins from complex mixtures.
Advantages :
- Efficient recovery of target proteins.
- Reduced co-elution of non-specifically bound proteins compared to traditional methods .
3.2. Imaging and Visualization
The compound facilitates the visualization of biomolecules in live cells through bioorthogonal labeling techniques. For instance, it has been utilized in studies involving the incorporation of alkyne-containing metabolites, enabling real-time imaging using techniques like stimulated Raman scattering (SRS) microscopy .
3.3. Drug Delivery Systems
This compound can be incorporated into drug delivery systems to enhance targeting capabilities. By conjugating drugs to biotinylated carriers, researchers can exploit the streptavidin-biotin interaction for targeted delivery to specific tissues or cells.
Case Study 1: Kinetic Analysis of Bioorthogonal Reactions
A study investigated the kinetics of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound and ethynyl deoxyuridine (EdU). The findings showed that the reaction rate was significantly enhanced by the presence of THPTA as a ligand, demonstrating the utility of this compound in studying reaction mechanisms .
Parameter | Value |
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Reaction Type | CuAAC |
Reactants | EdU + this compound |
Catalyst | CuSO4 + THPTA |
Observed Rate | First-order dependence on [Cu] |
Case Study 2: Protein Interaction Studies
In another application, researchers utilized this compound to study protein interactions in cellular environments. By tagging proteins with this bioconjugate, they were able to map interactions effectively without disrupting cellular functions, showcasing its potential in proteomics .
Mécanisme D'action
PC Biotin-PEG3-Azide exerts its effects through the formation of stable triazole linkages in click chemistry reactions. The azide group reacts with alkyne groups to form a triazole ring, which is highly stable and bioorthogonal, meaning it does not interfere with biological processes . This mechanism allows for the specific and efficient conjugation of biomolecules, facilitating various applications in research and industry .
Comparaison Avec Des Composés Similaires
PC Biotin-PEG3-Azide is unique due to its cleavable PEG linker and azide functionality. Similar compounds include:
Biotin-PEG3-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
Biotin-PEG4-Azide: Contains a longer PEG spacer, providing increased solubility and flexibility.
Desthiobiotin-PEG3-Azide: Contains a desthiobiotin moiety, which has a lower affinity for streptavidin compared to biotin.
This compound stands out due to its cleavable linker, which allows for the controlled release of conjugated molecules under specific conditions .
Activité Biologique
PC Biotin-PEG3-Azide is a specialized biotinylation reagent that has gained attention in biochemical research due to its unique properties and applications in labeling biomolecules. This article provides a comprehensive overview of its biological activity, including its chemical structure, mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG) derivative that contains both a biotin group and an azide group. The chemical formula is with a molecular weight of approximately 825.94 g/mol. The structure facilitates bioorthogonal reactions, which are crucial for specific labeling in biological systems without interfering with cellular functions.
Property | Value |
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Molecular Weight | 825.94 g/mol |
Chemical Composition | C35H55N9O12S |
CAS Number | 1937270-46-6 |
Purity | ≥95% |
Solubility | DMSO, DMF |
Appearance | Yellow amorphous solid |
The azide group in this compound participates in click chemistry reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Cu-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages with terminal alkynes or cyclooctyne derivatives, enabling efficient conjugation of biomolecules such as proteins, nucleic acids, and lipids.
Bioorthogonal Chemistry
Bioorthogonal reactions are significant because they do not interfere with biological processes. The azide group can react selectively with alkyne-containing molecules in complex biological environments, making it an invaluable tool for researchers aiming to label or track biomolecules in vivo.
Applications in Research
This compound has diverse applications across various fields of biological research:
- Protein Labeling : It is commonly used to tag proteins for isolation and identification through affinity purification techniques.
- Cellular Imaging : The compound enables the visualization of biomolecules within cells using fluorescence microscopy.
- Drug Development : Researchers utilize this reagent to study drug interactions and mechanisms of action at the molecular level.
- Nanotechnology : It is employed in the functionalization of nanomaterials for targeted drug delivery systems.
Case Studies
- Fluorescence Microscopy : A study demonstrated the use of azide-coupled reporters for labeling alkyne lipids, showcasing the versatility of this compound in microscopy applications. The results indicated that varying the spacer length affected the efficiency of labeling, providing insights into optimizing bioconjugation protocols .
- Protein Isolation : In another investigation, researchers utilized this compound to isolate protein adducts formed by lipid peroxidation products. The study highlighted the reagent's efficacy in capturing specific proteins from complex mixtures, facilitating downstream analysis through mass spectrometry .
- Nanofiber Membranes : A recent study involved the fabrication of biotin-cellulose nanofiber membranes using this compound. This approach demonstrated the potential for bioorthogonal attachment of biomolecules onto nanofibers, enhancing their utility in biomedical applications .
Propriétés
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZFIYMARMNDM-MJUSKHNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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